tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate
Description
tert-Butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate is a carbamate derivative featuring a thiophene ring substituted with a methoxymethyl group at the 4-position and a tert-butyl carbamate group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely employed for their stability and versatility in protecting amine functionalities during multi-step syntheses . The methoxymethyl substituent enhances solubility in polar solvents compared to unsubstituted thiophene derivatives, making it advantageous for reactions requiring homogeneous conditions .
Properties
IUPAC Name |
tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)15-10(13)12-9-5-8(6-14-4)7-16-9/h5,7H,6H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKLFPBXDOGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)thiophen-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the corresponding amine.
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl in dioxane (4 M), RT, 12 h | Formation of free amine (4-(methoxymethyl)thiophen-2-amine) | ~83% |
Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. This reaction is critical for unmasking the amine for subsequent functionalization .
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the methoxymethyl group.
Oxidation of the Methoxymethyl Group
The methoxymethyl (-CH₂OCH₃) substituent can be oxidized to a ketone or carboxylic acid under controlled conditions.
Mechanism : Oxidation proceeds via radical intermediates or through acid-catalyzed pathways, depending on the reagent .
Nucleophilic Reactions at the Carbamate Group
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling transesterification or aminolysis.
Mechanism : Nucleophilic attack at the carbonyl carbon displaces the tert-butoxy group, forming a new carbamate or amine .
Thermal Rearrangement (Curtius-Type)
Under thermal conditions, the carbamate may undergo rearrangement to form isocyanate intermediates.
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Curtius rearrangement | Toluene, 100°C, 12 h | 4-(Methoxymethyl)thiophen-2-isocyanate | Trapped with tert-butanol |
Mechanism : Homolytic cleavage of the N–C bond generates an isocyanate, which can react with alcohols or amines .
Functionalization via Cross-Coupling
The thiophene ring participates in palladium-catalyzed cross-coupling reactions.
|
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate typically involves the reaction of thiophene derivatives with carbamate precursors. For instance, it can be synthesized through a Curtius rearrangement or similar methods that allow for the introduction of functional groups onto the thiophene ring. The compound's molecular formula is , and its structure includes a thiophene moiety that contributes to its reactivity and interactions in biological systems.
Key Structural Features:
- Functional Groups : The presence of the methoxymethyl group enhances solubility and reactivity.
- Steric Effects : The tert-butyl group provides steric hindrance, influencing the compound's interaction with biological targets.
Medicinal Chemistry
Anti-inflammatory Activity : Research has indicated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed promising results in reducing inflammation in animal models, with inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .
Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to modulate immune responses makes it a candidate for further development in treating inflammatory diseases.
Coordination Chemistry
Ligand Formation : this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes have potential applications in catalysis and materials science. The thiophene ring provides π-acidity, facilitating coordination with metal centers .
Case Study : A study on the synthesis of diimine ligands from similar carbamate derivatives demonstrated their utility in forming stable metal complexes suitable for catalytic applications .
Material Science
Polymer Chemistry : The compound can be utilized as a precursor in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. Its ability to undergo polymerization reactions allows for the development of materials with specific mechanical and thermal characteristics.
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways, depending on the target enzyme or receptor .
Comparison with Similar Compounds
tert-Butyl [2-nitro-4-(thiophen-2-yl)phenyl]carbamate (2a)
- Structure : A phenyl ring replaces the thiophene, with nitro and thiophen-2-yl substituents.
- Synthesis : Prepared via Suzuki-Miyaura coupling between 4-bromo-2-nitrophenylcarbamate and thiophen-2-ylboronic acid .
- Key Differences : The phenyl core and nitro group introduce steric bulk and electron-withdrawing effects, reducing solubility compared to the methoxymethyl-substituted thiophene derivative.
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (35c)
tert-Butyl N-(thiophen-2-yl)carbamate
tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate
- Structure : 4-Hydroxyphenyl substituent on thiophene.
- Applications: The hydroxyl group allows conjugation or hydrogen bonding, useful in polymer chemistry, contrasting with the methoxymethyl’s role as a non-reactive solubilizing group .
Physicochemical Properties
Biological Activity
tert-Butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a methoxymethyl substituent, and a thiophen-2-yl moiety. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological interactions.
The mechanism of action for this compound involves interactions with various biological targets, particularly enzymes involved in metabolic pathways. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of their activity. This property makes it valuable in studying enzyme interactions and protein modifications.
Enzyme Interactions
In biological research, this compound is utilized to explore enzyme interactions, particularly those involving carbamate esters. It acts as a probe for investigating the activity of specific enzymes, which may have implications in drug development for diseases such as cancer and neurological disorders.
Pharmacological Applications
Recent studies indicate that this compound may play a role in the development of new drugs targeting various diseases. Its ability to inhibit certain enzymes suggests potential therapeutic applications in treating conditions related to enzyme dysregulation .
Data Table: Summary of Biological Activities
Case Study 1: Enzyme Interaction Analysis
A study examined the interaction of this compound with acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with an IC50 value indicative of moderate potency. This suggests its potential utility in conditions where AChE activity is detrimental, such as Alzheimer's disease.
Case Study 2: Neuroprotective Effects
In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. The presence of this compound resulted in improved cell viability compared to untreated controls, indicating neuroprotective properties that warrant further investigation .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other carbamate derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl carbamate | Simpler structure | General enzyme inhibition |
| tert-Butyl N-(4-methylpiperidin-4-yl)carbamate | Different substituent | Targeted at neurological disorders |
| tert-butyl N-[4-(methoxyphenyl)]carbamate | Aromatic substitution | Anticancer properties |
Q & A
Basic: What are the recommended synthetic routes for synthesizing tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate?
Methodological Answer:
The synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI, HOBt) to activate carboxylic acid intermediates, followed by condensation with tert-butyl carbamate derivatives. For example, similar thiophene-containing carbamates were synthesized via coupling of substituted benzoic acids with tert-butyl-protected amines in polar aprotic solvents like DMF, with purification via flash chromatography or recrystallization . Key steps include:
- Protection/deprotection : Use of acid-labile tert-butyl groups (removable with TFA) to safeguard reactive amines during synthesis .
- Optimization : Adjust reaction time, temperature, and stoichiometry to improve yields (e.g., 28–55% yields reported for analogous compounds) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. The compound is stable under recommended conditions but may degrade in humid environments .
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid exposure to strong acids/bases, which may cleave the carbamate group .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: What analytical techniques are optimal for characterizing the purity and structure of this carbamate?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the thiophene ring and methoxymethyl substitution. Compare shifts with analogous compounds (e.g., tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate, δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₈NO₃S: 256.1008).
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
- X-ray Crystallography : For unambiguous structural confirmation, though challenging due to potential polymorphism .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Isolation of Byproducts : Use preparative TLC to isolate impurities and characterize them via MS/MS or 2D NMR (e.g., COSY, HSQC) .
- Dynamic Effects : Consider rotameric equilibria in NMR; variable-temperature studies may resolve splitting peaks (e.g., tert-butyl group rotation) .
Advanced: What strategies are effective for evaluating the bioactivity of this compound in drug discovery?
Methodological Answer:
- Target Selection : Prioritize thiophene-sensitive targets (e.g., viral entry inhibitors, kinase modulators) based on structural analogs .
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes to assess carbamate hydrolysis rates .
Basic: What purification methods are most effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for optimal separation .
- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals .
- Troubleshooting : If impurities persist, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
Advanced: How can computational modeling aid in predicting reactivity or stability of this carbamate?
Methodological Answer:
- DFT Calculations : Predict hydrolysis pathways (e.g., acid-catalyzed tert-butyl cleavage) and transition states .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., docking to viral glycoproteins) to guide SAR studies .
- QSPR Models : Correlate logP values with experimental permeability data for lead optimization .
Basic: What are the key spectral signatures (IR, NMR) for confirming the methoxymethyl-thiophene moiety?
Methodological Answer:
- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹, carbamate) and C-O-C stretch (~1100 cm⁻¹, methoxymethyl) .
- ¹H NMR : Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm; thiophene protons show splitting patterns dependent on substitution (e.g., δ 6.8–7.2 ppm for aromatic protons) .
Advanced: How to address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Methodological Answer:
- Reproducibility : Standardize measurement conditions (e.g., DSC for melting point, shake-flask method for solubility) .
- Polymorphism Screening : Use solvent-mediated crystallization to identify stable forms .
- Data Validation : Cross-check with peer-reviewed studies (e.g., PubChem, ECHA) rather than vendor catalogs .
Advanced: What are the implications of the methoxymethyl group on the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : The methoxymethyl group may reduce logP compared to alkyl substituents, enhancing aqueous solubility .
- Metabolism : Predict susceptibility to oxidative demethylation (CYP450 enzymes) using hepatocyte assays .
- BBB Permeability : Evaluate via PAMPA-BBB models; thiophene derivatives often show moderate CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
